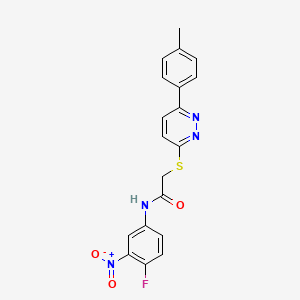
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15FN4O3S and its molecular weight is 398.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Nucleophilic Substitution : The reaction of 4-fluoro-3-nitroaniline with appropriate thio compounds.
- Formation of Acetamide : Subsequent acylation with acetic anhydride or acetyl chloride.
- Purification : The product is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been evaluated through various assays, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Bacterial Strains : Tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting moderate antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorine Substitution : The presence of fluorine in the aromatic ring enhances lipophilicity and bioavailability.
- Thio Group : The incorporation of a thio group is essential for maintaining the compound's activity against target enzymes involved in tumor growth.
- Pyridazine Ring : Modifications on the pyridazine moiety can lead to improved selectivity and potency against specific cancer types .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in apoptosis induction, as evidenced by increased caspase activity and PARP cleavage .
- In Vivo Studies : In mouse models, administration of the compound significantly reduced tumor size without notable toxicity, suggesting a favorable therapeutic window .
科学的研究の応用
Synthesis and Structural Characteristics
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 4-fluoro-3-nitroaniline with a pyridazinyl thioacetamide derivative. The structural features of this compound suggest a scaffold that may interact with various biological targets due to the presence of both electron-withdrawing (nitro and fluoro groups) and electron-donating (p-tolyl group) substituents.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines. In one study, compounds with a nitrophenyl moiety demonstrated substantial growth inhibition in tumor cells, indicating potential as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. The introduction of nitro and fluoro groups has been associated with enhanced antibacterial activity in related compounds. Studies have shown that modifications to the phenyl ring can lead to increased potency against pathogens such as Mycobacterium tuberculosis and other resistant bacterial strains .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
Conclusion and Future Directions
This compound represents a promising candidate for further research in drug development, particularly for anticancer and antimicrobial therapies. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity, alongside comprehensive in vivo evaluations.
特性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-12-2-4-13(5-3-12)16-8-9-19(23-22-16)28-11-18(25)21-14-6-7-15(20)17(10-14)24(26)27/h2-10H,11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUFISFPJYYJEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













